Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate typically involves the acetylation of bicyclo[4.2.0]octa-1,3,5-triene. One common method is to react bicyclo[4.2.0]octa-1,3,5-triene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into its corresponding diols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate groups.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, forming new cyclic structures. These reactions are facilitated by the strained bicyclic system, which makes the compound highly reactive. The pathways involved include the formation of intermediates that can further react to form stable products.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene:
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione: A diketone derivative.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A silane derivative.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate is unique due to its diacetate functional groups, which provide distinct reactivity compared to its parent compound and other derivatives. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
52679-84-2 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(8-acetyloxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl) acetate |
InChI |
InChI=1S/C12H12O4/c1-7(13)15-11-9-5-3-4-6-10(9)12(11)16-8(2)14/h3-6,11-12H,1-2H3 |
InChI Key |
IDJCWNFZCYUTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C2=CC=CC=C12)OC(=O)C |
Origin of Product |
United States |
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